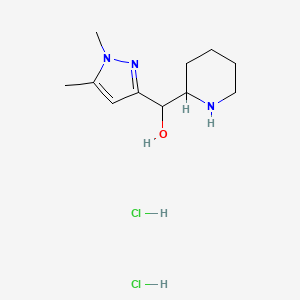

(1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-2-yl)methanol dihydrochloride

Description

Properties

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)-piperidin-2-ylmethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.2ClH/c1-8-7-10(13-14(8)2)11(15)9-5-3-4-6-12-9;;/h7,9,11-12,15H,3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLMRQKABJXBTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(C2CCCCN2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-2-yl)methanol dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Substitution with Methyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction where the pyrazole derivative reacts with piperidine in the presence of a suitable solvent like ethanol.

Formation of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-2-yl)methanol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

Reduction: The carbonyl group can be reduced back to a methanol group using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of the original methanol derivative.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

The biological activity of (1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-2-yl)methanol dihydrochloride is primarily attributed to its structural features, which allow it to interact with various biological targets. Notable activities include:

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant antiproliferative effects on cancer cell lines. For example:

- Cell Lines : Studies have shown that compounds similar to this compound can inhibit the proliferation of breast (MDA-MB-231) and pancreatic (PANC-1) cancer cells.

Pharmacological Applications

The compound's pharmacological profile suggests potential applications in:

Neuropharmacology

Due to its piperidine moiety, the compound may influence neurotransmitter systems and could be explored for:

- Anxiolytic effects : Research on similar compounds indicates potential for reducing anxiety symptoms.

Antimicrobial Activity

Preliminary studies suggest that pyrazole derivatives possess antimicrobial properties. For instance:

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | E. coli | Moderate |

| Similar Pyrazole Derivatives | Staphylococcus aureus | Significant |

Case Studies

Several case studies highlight the potential applications of pyrazole derivatives:

- Study on Anticancer Activity :

-

Neuropharmacological Research :

- Investigations into similar compounds have shown efficacy in modulating anxiety-like behavior in animal models, suggesting a pathway for further research into anxiolytic drugs .

Mechanism of Action

The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s solubility and bioavailability, facilitating its transport to the target site.

Comparison with Similar Compounds

Key Compounds Compared:

Bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride

(1,5-Dimethyl-1H-pyrazol-3-yl)methanol

N-tert-Butyl-2-[1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrazol-3-yl]benzamide

Silica-functionalized pyrazole derivatives

- Piperidine Positional Isomerism: The pentahydrochloride analog (piperidin-4-yl) vs.

- Salt Forms: The dihydrochloride and pentahydrochloride salts exhibit higher solubility in polar solvents compared to neutral analogs like (1,5-dimethyl-1H-pyrazol-3-yl)methanol .

- Functional Groups: The benzamide derivative () lacks the piperidine-methanol moiety but introduces an amide group, enhancing hydrogen-bonding interactions distinct from the target compound’s hydroxyl and ammonium chloride groups .

Physicochemical Properties

- The neutral pyrazole-methanol compound () has a lower melting point (50–51°C) compared to hydrochloride salts, which likely exhibit higher thermal stability due to ionic lattice interactions .

- Silica-functionalized pyrazole derivatives () are insoluble in water but designed for solid-phase applications, contrasting with the target compound’s pharmaceutical-grade solubility .

Crystallographic and Hydrogen-Bonding Analysis

- Tools like SHELX and ORTEP () are critical for resolving structural differences between analogs. For example, the piperidine substitution position (2-yl vs. 4-yl) could lead to distinct crystal packing motifs via hydrogen bonds involving the methanol hydroxyl and ammonium chloride groups .

- The benzamide derivative () forms intermolecular hydrogen bonds via its amide group, while the target compound’s dihydrochloride salt may prioritize ionic interactions over directional hydrogen bonds .

Biological Activity

(1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-2-yl)methanol dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H18Cl2N4O

- Molecular Weight : 287.21 g/mol

This compound features a pyrazole ring linked to a piperidine moiety, which is a common structural feature in many bioactive compounds.

Antibacterial Activity

Research indicates that derivatives of pyrazole and piperidine exhibit significant antibacterial properties. For example:

- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

- Case Studies : In vitro studies have shown that similar compounds demonstrate Minimum Inhibitory Concentrations (MICs) against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, some pyrazole derivatives have been reported to have MIC values ranging from 0.0039 to 0.025 mg/mL against these pathogens .

| Compound | MIC (mg/mL) | Active Against |

|---|---|---|

| Pyrazole Derivative A | 0.0039 | S. aureus |

| Pyrazole Derivative B | 0.025 | E. coli |

Antifungal Activity

Similar to its antibacterial properties, the compound's antifungal activity has been explored:

- Activity Spectrum : Compounds with similar structures have shown effectiveness against fungi such as Candida albicans and Aspergillus niger.

- Research Findings : A study found that certain pyrazole derivatives exhibited antifungal activity with varying degrees of efficacy based on structural modifications .

Other Biological Activities

The compound's potential extends beyond antibacterial and antifungal effects:

- Antiviral Properties : Some studies suggest that compounds with pyrazole and piperidine structures can exhibit antiviral activity by inhibiting viral replication mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Q & A

Q. What are the recommended synthetic routes for (1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-2-yl)methanol dihydrochloride?

Methodological Answer: Synthesis involves two key steps:

- Pyrazole Core Formation: React 1,5-dimethyl-1H-pyrazol-3-carbaldehyde with hydrazine derivatives (e.g., phenylhydrazine) under reflux in ethanol (6–8 h, 2.5 mmol scale) to form the pyrazole ring .

- Piperidine-Methanol Conjugation: Use a Mannich reaction or alkylation to introduce the piperidine moiety. For example, condense the pyrazole intermediate with piperidin-2-yl methanol under basic conditions (e.g., K₂CO₃ in DMF) .

- Salt Formation: Treat the free base with HCl gas or concentrated HCl in anhydrous ethanol to yield the dihydrochloride salt .

Table 1: Example Synthesis Parameters from Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrazole formation | Ethanol, reflux (6–8 h) | 46–63% | |

| Piperidine conjugation | K₂CO₃, DMF, 80°C, 12 h | ~50% | |

| Dihydrochloride salt | HCl/EtOH, RT, 2 h | 85–90% |

Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?

Methodological Answer: A multi-technique approach is employed:

- ¹H/¹³C NMR: Identify methyl groups on the pyrazole (δ 2.1–2.5 ppm) and piperidine protons (δ 1.5–3.0 ppm). Methanol protons appear as a broad singlet (δ 4.5–5.5 ppm) .

- HRMS: Confirm molecular weight (e.g., calculated for C₁₃H₂₁N₃O·2HCl: 316.12 g/mol; observed [M+H]⁺: 317.13) .

- FTIR: Detect O–H (3200–3400 cm⁻¹) and N–H (pyrazole) stretches .

- X-ray Crystallography: Resolve absolute configuration (e.g., CCDC deposition for related pyrazole-piperidine structures) .

Q. What solvents are optimal for solubilizing this dihydrochloride salt in pharmacological assays?

Methodological Answer: Hydrochloride salts typically exhibit high solubility in polar solvents:

- Primary Solvents: Water (>50 mg/mL at 25°C), methanol, DMF.

- Stability Note: Avoid prolonged storage in aqueous solutions (hydrolysis risk). For in vitro assays, prepare fresh solutions in PBS (pH 7.4) .

Advanced Questions

Q. What strategies address stereochemical challenges at the piperidine-methanol junction?

Methodological Answer: Chirality at C2 of piperidine requires:

- Enantioselective Synthesis: Use chiral catalysts (e.g., BINOL-phosphoric acid) during the Mannich reaction to favor the desired (R)- or (S)-isomer .

- Chiral Resolution: Separate racemic mixtures via chiral HPLC (e.g., Chiralpak® IC column, hexane:isopropanol 80:20) .

- Computational Modeling: Density Functional Theory (DFT) predicts relative stability of stereoisomers. For example, (R)-configuration may show lower steric strain (ΔG = 2.3 kcal/mol) .

Q. How do researchers resolve contradictions in reported biological activity data for pyrazole-piperidine derivatives?

Methodological Answer: Discrepancies arise from assay variability. Mitigation strategies include:

- Standardized Assays: Use reference inhibitors (e.g., VEGFR2: Sunitinib; MMP9: Marimastat) in parallel to calibrate potency .

- Dose-Response Analysis: Compare IC₅₀ values across studies (e.g., aminopeptidase N inhibition: 0.5–5 µM range) .

- Meta-Analysis: Correlate substituent effects (e.g., 1,5-dimethyl vs. 3-chloro groups) with activity trends .

Q. What experimental designs assess the compound’s stability under physiological conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability: Heat samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., retention time shifts) .

- pH Stability: Incubate in buffers (pH 1.2–7.4) for 24 h; quantify intact compound using LC-MS. Hydrolysis is common at pH <3 .

- Light Exposure: Test photodegradation under ICH Q1B guidelines (UV/vis light, 1.2 million lux·h) .

Data Contradiction Case Study

Example: Conflicting yields (46% vs. 63%) in pyrazole synthesis may stem from:

- Reaction Time: 6 h vs. 8 h reflux.

- Purification: Recrystallization (EtOH:DMF vs. MeOH).

- Hydrazine Purity: Commercial phenylhydrazine hydrochloride often contains stabilizers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.